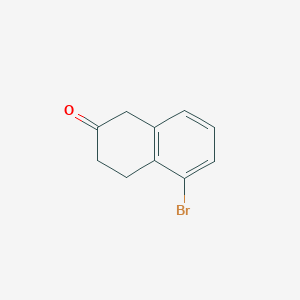

5-Bromo-2-tetralone

描述

Contextualization within Brominated Polycyclic Ketones

5-Bromo-2-tetralone is a member of the brominated polycyclic ketones, a class of compounds characterized by a fused ring system containing a ketone functional group and at least one bromine atom. The core structure is a tetralone, which is a bicyclic aromatic ketone, specifically a derivative of tetralin. wikipedia.org The presence of the bromine atom on the aromatic ring at the 5-position significantly influences the electronic properties and reactivity of the molecule. This halogenation provides a reactive handle for further chemical transformations, which is a common strategy in organic synthesis to create diverse molecular structures. The interplay between the ketone functionality and the brominated aromatic ring makes these compounds versatile substrates for a variety of chemical reactions.

Significance of this compound as a Synthetic Intermediate

The utility of this compound is most pronounced in its role as a synthetic intermediate, a semi-finished product used in the production of more complex chemicals. custchemvip.com Its structure is a valuable platform for constructing intricate molecular frameworks for various applications.

Tetralone compounds are important intermediates in the pharmaceutical industry. guidechem.comgoogle.com Derivatives are used to synthesize drugs with a wide spectrum of bioactivities, including antibacterial and antitumor properties. nih.gov Specifically, substituted tetralones serve as building blocks for therapeutically functional compounds such as certain antibiotics and antidepressants. researchgate.net this compound, with its reactive bromine atom and ketone group, is utilized in the development of bioactive molecules and is a key ingredient in the synthesis of various drugs. chemshuttle.com

The structure of this compound makes it an excellent building block for more complex molecules. It is described as a dienophile that can participate in Diels-Alder reactions. cymitquimica.com This cycloaddition reaction allows for the formation of a new six-membered ring, providing a pathway to complex polycyclic systems. cymitquimica.com This methodology is employed in the synthesis of other important chemical classes, such as indoles and benzannulated carbazoles. cymitquimica.com The ability to facilitate the construction of fused ring systems underscores its importance in synthetic strategies aimed at creating elaborate molecular architectures.

Overview of Research Trajectories for Tetralone Derivatives

Research involving tetralone derivatives is an active area in medicinal and synthetic chemistry. nih.gov A significant trajectory involves investigating the pharmacological activities and structure-activity relationships (SAR) of these compounds. nih.gov Studies have shown that tetralone scaffolds are present in numerous natural products and can be used to synthesize compounds with potential applications as antibacterial agents, antitumor treatments, and for effects on the central nervous system. nih.gov

Another major research focus is the development of novel and efficient synthetic methods for accessing tetralone and its derivatives. rsc.orgorganic-chemistry.org This includes the creation of metal-free cascade reactions, which offer simple and scalable protocols with broad substrate tolerance. rsc.org Furthermore, specific tetralone derivatives have been investigated as inhibitors of biological targets, such as macrophage migration inhibitory factor (MIF) tautomerase, which plays a role in inflammation. nih.gov These research avenues highlight the ongoing effort to exploit the synthetic versatility of the tetralone scaffold for both fundamental and applied chemical science.

属性

IUPAC Name |

5-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVQSZNNPLLKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398883 | |

| Record name | 5-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132095-53-5 | |

| Record name | 5-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-TETRALONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Tetralone

Classical Bromination Strategies

Classical bromination strategies are fundamental in achieving the synthesis of 5-Bromo-2-tetralone. These methods primarily exploit the principles of electrophilic aromatic substitution to functionalize the electron-rich benzene (B151609) ring of the 2-tetralone (B1666913) molecule. The regioselectivity of these reactions is critical, with the goal being the specific introduction of a bromine atom at the C-5 position. The alkyl portion of the 2-tetralone structure acts as an activating group, directing incoming electrophiles to the ortho and para positions. The C-5 position is one of the activated ortho positions, making it a favorable site for substitution.

Direct Bromination with Molecular Bromine (Br₂)

Direct bromination with molecular bromine (Br₂) is a conventional and straightforward method for the halogenation of aromatic compounds. However, due to the inherent stability of the aromatic ring, this reaction requires specific conditions and catalysts to proceed efficiently.

The direct bromination of 2-tetralone follows the well-established electrophilic aromatic substitution (EAS) mechanism. nih.govmasterorganicchemistry.com This two-step process begins with the attack of the π-electron system of the 2-tetralone's aromatic ring on an electrophilic bromine species (Br⁺). beilstein-journals.org This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex. beilstein-journals.orglibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ring. In the second, rapid step, a base removes a proton from the carbon atom bearing the bromine, restoring the aromatic π-system and yielding the final this compound product. libretexts.org

Aromatic rings like the one in 2-tetralone are generally not nucleophilic enough to react directly with molecular bromine, which is a nonpolar molecule. masterorganicchemistry.com To enhance the electrophilicity of bromine, a Lewis acid catalyst, such as Iron(III) Bromide (FeBr₃) or Aluminum Bromide (AlBr₃), is essential. researchgate.net The Lewis acid coordinates with one of the bromine atoms of a Br₂ molecule, polarizing the Br-Br bond. researchgate.net This polarization creates a highly electrophilic bromine atom (δ+) that can be readily attacked by the aromatic ring, effectively generating the "Br⁺" electrophile required for the substitution reaction. masterorganicchemistry.comresearchgate.net The catalyst is regenerated at the end of the reaction, making it a true catalyst.

The direct bromination of tetralone derivatives is typically conducted in inert, non-polar aprotic solvents to avoid side reactions with the solvent. Common choices include chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃), or carbon tetrachloride (CCl₄). google.com These solvents are chosen for their ability to dissolve the reactants without participating in the reaction. The reaction is often performed at or below room temperature to control the reaction rate and minimize the formation of byproducts, such as polybrominated species or products of alpha-bromination at the position adjacent to the ketone.

A study on the bromination of 2-benzal-1-tetralone derivatives, which are structurally related to 2-tetralone, was conducted in chloroform, demonstrating the utility of such solvents in these transformations. google.com

Table 1: Representative Conditions for Direct Bromination of a Tetralone Derivative

Click to view data

| Reactant | Brominating Agent | Catalyst | Solvent | Temperature | Product | Yield |

| 6,7-dichloro-1-tetralone | Br₂ | None specified | Ethyl ether or Carbon disulfide | Room Temp. | 2-bromo-6,7-dichloro-1-tetralone | 99.6% |

Note: This data is for the alpha-bromination of a 1-tetralone (B52770) derivative, illustrating a common competing reaction pathway under direct bromination conditions. Data adapted from a patent describing the synthesis of 2-bromo-1-tetralone (B83307) derivatives. google.com

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile brominating agent used in various organic syntheses. chemimpex.comnih.gov It is a crystalline solid that is easier and safer to handle than liquid bromine. manac-inc.co.jp Depending on the reaction conditions, NBS can serve as a source for either radical bromine (Br•) or electrophilic bromine (Br⁺). sunankalijaga.org

When used under radical-initiated conditions, NBS is primarily employed for allylic and benzylic brominations, a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.comsunankalijaga.org For 2-tetralone, the benzylic positions are the C-H bonds on the carbon atom adjacent to the aromatic ring, which is the C-4 position.

The mechanism involves three stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating, or by using UV light. libretexts.orgsunankalijaga.org This initiator radical then abstracts a hydrogen from trace amounts of HBr present to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic (C-4) position of 2-tetralone. This step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with a molecule of Br₂ (present in low concentration, generated from the reaction of NBS with HBr) to form the benzylic bromide product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other.

It is crucial to note that these radical conditions favor substitution at the benzylic C-4 position, not on the aromatic ring at the C-5 position. To achieve aromatic bromination at C-5 using NBS, an electrophilic pathway is required, often facilitated by the addition of a strong acid like H₂SO₄, which activates the NBS to act as an electrophile. nih.govmanac-inc.co.jp

Table 2: General Conditions for Radical-Initiated Benzylic Bromination

Click to view data

| Substrate Type | Reagent | Initiator | Solvent | Product Type |

| Alkylbenzene | NBS | AIBN or Light (hν) | CCl₄ | Benzylic Bromide |

This table represents generalized conditions for the Wohl-Ziegler reaction, which would lead to bromination at the C-4 position of 2-tetralone, not the desired C-5 position. libretexts.orgsunankalijaga.org

Selectivity Considerations

The regioselectivity of electrophilic bromination on the 2-tetralone ring system is a critical aspect. The substitution pattern is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. The carbonyl group at the 2-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C5 and C7). However, the fused aliphatic ring also influences the electron distribution. pressbooks.pubwikipedia.orglibretexts.orgsavemyexams.com

In the case of 2-tetralone, the two meta positions, C5 and C7, are not equivalent. The position of bromination is influenced by a combination of the deactivating effect of the carbonyl group and the activating effect of the alkyl portion of the fused ring. libretexts.org Generally, activating groups are ortho-para directors, while deactivating groups (with the exception of halogens) are meta directors. pressbooks.pubwikipedia.org The interplay of these effects determines the final product distribution. For many substituted aromatic compounds, controlling the reaction conditions, such as temperature, can significantly enhance the selectivity for a particular isomer. nih.gov

Reaction Conditions (e.g., Carbon Tetrachloride)

The bromination of ketones can be carried out using molecular bromine (Br₂) in a suitable solvent. masterorganicchemistry.com Carbon tetrachloride (CCl₄) has been historically used as a non-polar solvent for such reactions. sigmaaldrich.com The reaction typically proceeds via the formation of an enol or enolate, which then acts as the nucleophile attacking the bromine molecule. masterorganicchemistry.com The use of a catalyst, such as a Lewis acid, can polarize the Br-Br bond, making the bromine a more potent electrophile for aromatic substitution. libretexts.orgyoutube.com

While specific, detailed research findings on the bromination of 2-tetralone in carbon tetrachloride to yield this compound are not extensively documented in the readily available literature, the general principles of electrophilic aromatic substitution suggest that a mixture of isomers is likely. The separation of the desired 5-bromo isomer from other potential products, such as 7-bromo-2-tetralone, would be a necessary purification step.

Advanced Catalytic Approaches

To overcome the selectivity challenges associated with classical electrophilic substitution, modern catalytic methods, particularly those involving transition metals, have emerged as powerful tools for the regioselective functionalization of C-H bonds.

Palladium-Catalyzed Directed Ortho-Bromination via C-H Activation

Palladium-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the direct and highly selective introduction of functional groups at specific positions. rsc.org The use of a directing group on the substrate can guide the palladium catalyst to a specific C-H bond, typically in the ortho position, leading to high regioselectivity. acs.org

A common and effective catalyst for such transformations is Palladium(II) acetate (B1210297) (Pd(OAc)₂). beilstein-journals.org This catalyst, often used in conjunction with a ligand and an oxidant, can facilitate the cleavage of a C-H bond and the subsequent formation of a new carbon-bromine bond. While specific applications to 2-tetralone for the synthesis of this compound are not widely reported, analogous systems provide insight into the potential catalytic setup. For instance, the palladium-catalyzed ortho-halogenation of various aromatic compounds, including those with carbonyl functionalities, has been successfully demonstrated using Pd(OAc)₂. acs.org

Table 1: Representative Catalytic System for Palladium-Catalyzed Ortho-Halogenation

| Component | Function | Example |

| Palladium Catalyst | Facilitates C-H activation and C-Br bond formation | Pd(OAc)₂ |

| Ligand | Modulates catalyst reactivity and selectivity | Phosphine or N-heterocyclic carbene ligands |

| Oxidant | Regenerates the active Pd(II) catalyst | Benzoquinone, Ag₂CO₃ |

| Bromine Source | Provides the bromine atom | N-Bromosuccinimide (NBS) |

| Solvent | Reaction medium | Dioxane, DMF |

This table represents a generalized system based on known palladium-catalyzed C-H halogenation reactions and is not specific to the synthesis of this compound.

The high regioselectivity observed in palladium-catalyzed directed C-H activation stems from the formation of a stable palladacycle intermediate. illinois.edu The directing group on the substrate coordinates to the palladium center, bringing it in close proximity to a specific ortho C-H bond. This facilitates the cleavage of the C-H bond in a concerted metalation-deprotonation (CMD) step, forming a five- or six-membered palladacycle. illinois.edu

The catalytic cycle is generally believed to involve the following key steps:

C-H Activation: The palladium catalyst, coordinated to the directing group, cleaves an ortho C-H bond to form a palladacycle intermediate.

Oxidative Addition/Halogenation: The palladacycle reacts with a bromine source, leading to the formation of a Pd(IV) intermediate or direct electrophilic cleavage of the Pd-C bond.

Reductive Elimination: The C-Br bond is formed, and the product is released from the palladium center.

Catalyst Regeneration: The palladium catalyst is regenerated to its active state, often with the help of an oxidant, to complete the catalytic cycle. nih.govacs.org

Ligands can play a crucial role in controlling the regioselectivity of these reactions, especially in cases where multiple C-H bonds are available for activation. nih.govnih.gov

The choice of solvent and reaction temperature are critical parameters that can significantly impact the efficiency and selectivity of palladium-catalyzed reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly employed as they can often improve the solubility of the catalyst and reagents and facilitate the catalytic process. nih.gov

Reaction temperatures are typically elevated to provide the necessary activation energy for the C-H cleavage step. For many palladium-catalyzed C-H functionalization reactions, temperatures around 100°C are common. nih.gov Optimization of these conditions is crucial for achieving high yields of the desired product and minimizing side reactions. For instance, in the heteroannulation of o-bromoanilines, lowering the reaction temperature from 120 °C to 100 °C and changing the palladium precursor improved regioselectivity. nih.gov

Iron-Based Catalytic Systems with Hydrogen Peroxide (H₂O₂)

In-Situ Bromine Regeneration

Information regarding in-situ bromine regeneration specifically for the iron-catalyzed synthesis of this compound is not available. This technique, which involves the continuous generation of the brominating agent from a bromide source to maintain a low concentration of free bromine, has been explored for other types of compounds to enhance safety and efficiency. However, its application to the synthesis of this compound is not documented.

Mild Reaction Conditions (e.g., 30-40°C)

There is no specific data available on the synthesis of this compound being conducted under mild temperature conditions of 30-40°C using an iron-based catalytic system.

Industrial-Scale Production Methods

Detailed methods for the industrial-scale production of this compound are not described in the public scientific literature. While the compound is available from chemical suppliers, the specific manufacturing processes are proprietary and not disclosed.

Continuous-Flow Bromination Reactors

No studies were found that detail the use of continuous-flow bromination reactors for the synthesis of this compound. Continuous-flow chemistry offers advantages for industrial production, such as improved safety, better heat and mass transfer, and scalability. There are reports on the use of this technology for the bromination of other organic molecules, but not specifically for 2-tetralone to produce the 5-bromo isomer.

Solvent-Free Bromination Techniques

There is no information available on the application of solvent-free bromination techniques for the preparation of this compound. Solvent-free methods are an area of interest in green chemistry to reduce environmental impact, and have been successfully applied to the bromination of various substrates, but not explicitly for this compound according to the searched literature.

Mechanistic Insights and Reaction Optimization in Synthesis

Specific mechanistic studies and reaction optimization data for the synthesis of this compound are not available. The electrophilic bromination of the aromatic ring of 2-tetralone is expected to be influenced by the directing effects of the carbonyl group and the alkyl portion of the fused ring system. However, detailed kinetic and computational studies to elucidate the precise mechanism and optimize reaction conditions for the formation of the 5-bromo isomer have not been reported in the available literature.

Table of Compounds Mentioned

Impact of Catalyst Loading on Efficiency and Side Reactions

No research was found that investigates the role of catalyst loading on the reaction efficiency, rate, or the formation of side products during the synthesis of this compound.

Comparative Analysis of Synthetic Routes

A direct comparative analysis of different synthetic pathways to produce this compound is not present in the available literature. Consequently, a data-driven comparison based on the following metrics is not possible.

Yield and Purity Metrics

No specific yield or purity data from different synthetic routes for this compound has been published.

Bromine Utilization Efficiency

There is no available information to assess the efficiency of bromine incorporation in various synthetic strategies for this compound.

Scalability and Economic Considerations

An analysis of the scalability and economic viability of producing this compound cannot be conducted due to the lack of published synthesis routes and process details.

Chemical Reactivity and Derivatization of 5 Bromo 2 Tetralone

Transformation Reactions of the Bromine Moiety

The bromine atom at the 5-position of the tetralone core is an aryl bromide, which can participate in a variety of chemical transformations. These reactions are crucial for introducing new functional groups or constructing more complex molecular architectures.

Nucleophilic Substitution Reactions

Aryl halides, including 5-bromo-2-tetralone, can undergo nucleophilic substitution reactions under appropriate conditions. In these reactions, the bromine atom is replaced by a nucleophile. While aryl halides are generally less reactive towards standard nucleophilic substitution (like SN1 or SN2) compared to alkyl halides, electron-withdrawing groups on the aromatic ring or the use of strong nucleophiles and elevated temperatures can facilitate these transformations. science-revision.co.ukchemguide.co.uk

For this compound, the bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable reaction conditions, often in the presence of a base like triethylamine. benchchem.com This allows for the introduction of nitrogen or sulfur-containing functionalities onto the tetralone scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org Aryl bromides like this compound are common substrates for these reactions, offering a means to extend the molecular framework at the bromine-substituted position. rsc.orgbham.ac.uk

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an aryl or vinyl halide (such as this compound) and an organoboron compound (like a boronic acid or ester). beilstein-journals.orgnih.gov This reaction is valuable for attaching various aryl, heteroaryl, or vinyl groups to the 5-position of the tetralone ring. This compound has been reported to undergo Suzuki coupling to facilitate the formation of carbon-carbon bonds. benchchem.com Related brominated tetralones, such as 6-bromo-2-tetralone (B1270756), have also been utilized in Suzuki-Miyaura cross-coupling reactions as key steps in the synthesis of complex spirocyclic frameworks. researchgate.nettubitak.gov.tr

General conditions for Suzuki coupling typically involve a palladium catalyst (e.g., Pd(OAc)₂), a ligand, a base (such as potassium carbonate or potassium phosphate), and a solvent system, often involving water. nih.gov The reaction proceeds via an catalytic cycle involving oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the coupled product.

The Ullmann reaction, traditionally a copper-promoted coupling, can also be catalyzed by palladium in some variations. It is useful for forming biaryl compounds, typically through the coupling of two aryl halides or an aryl halide and a phenol, amine, or thiol. wikipedia.org this compound has been noted to undergo the Ullmann reaction to form biaryl compounds. benchchem.com While traditional Ullmann reactions often require high temperatures and stoichiometric copper, modern catalytic variants, including those using palladium, can operate under milder conditions. wikipedia.org The Ullmann reaction has been employed as a key step in the synthesis of new hydantoin (B18101) compounds using related brominated tetralones like 7-bromo-2-tetralone. hep.com.cnjlu.edu.cn

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide (like this compound) and an alkene in the presence of a base. uwindsor.caresearchgate.net This reaction allows for the introduction of an alkenyl group at the 5-position of the tetralone ring, leading to the synthesis of alkenyl tetralone derivatives. This compound has been used as a precursor in organic synthesis via Heck coupling reactions. benchchem.com The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), alkene insertion, and beta-hydride elimination, followed by regeneration of the Pd(0) catalyst. uwindsor.ca Aryl bromides are less reactive than aryl iodides in Heck reactions and often require higher temperatures or more active catalytic systems. uwindsor.caresearchgate.net

Reductive Debromination Pathways

The bromine atom in this compound can also be removed through reductive debromination reactions, effectively replacing the bromine with a hydrogen atom. This transformation can be a desired synthetic step or a side reaction under certain reducing conditions. Reductive debromination can occur through various mechanisms, including those involving metal hydrides or catalytic hydrogenation. For instance, this compound serves as a precursor in the synthesis of certain compounds via reductive amination reactions, which may involve a debromination step. benchchem.com Studies on related brominated ketones, such as 2,2-dibromo-tetralone derivatives, have explored enantioselective reductive debromination methods. nih.govrsc.org Reductive dehalogenation can also be mediated by organic radicals under specific conditions. researchgate.net

Here is a summary of some transformation reactions of the bromine moiety in this compound and related compounds:

| Reaction Type | Substrate Example | Reagents/Conditions (General/Example) | Product Type | Key Feature / Application | Source |

| Nucleophilic Substitution | This compound | Nucleophiles (e.g., amines, thiols), Base (e.g., triethylamine) | Substituted Tetralone | Introduction of heteroatom functionalities | benchchem.com |

| Suzuki Coupling | This compound | Organoboron compound, Pd catalyst, Ligand, Base, Solvent | Carbon-Carbon Coupled Product | Formation of C-C bonds, synthesis of complex structures | benchchem.com |

| Suzuki Coupling | 6-Bromo-2-tetralone | Organoboron compound, Pd catalyst, Ligand, Base, Solvent | Spirocyclic Compounds | Synthesis of complex spirocyclic frameworks | researchgate.nettubitak.gov.tr |

| Ullmann Reaction | This compound | Coupling Partner, Copper or Palladium catalyst, Base, High Temperature | Biaryl Compounds | Formation of biaryl systems | benchchem.com |

| Ullmann Reaction | 7-Bromo-2-tetralone | Coupling Partner, Catalyst, Conditions | Hydantoin Compounds | Synthesis of complex organic molecules | hep.com.cnjlu.edu.cn |

| Heck Coupling | This compound | Alkene, Pd catalyst, Base | Alkenyl Tetralone | Formation of C-C double bonds, synthesis of pharmaceutical intermediates | benchchem.com |

| Reductive Debromination | This compound | Reducing Agent (e.g., in reductive amination context) | 2-Tetralone (B1666913) Derivative | Removal of bromine atom | benchchem.com |

| Reductive Debromination | 2,2-Dibromo-tetralone | Reductant, Catalyst (e.g., photoredox) | Monobromo or Debrominated Ketone | Enantioselective reduction | nih.govrsc.org |

Reactions Involving the Ketone Functional Group

The ketone functional group in this compound is a primary site for chemical transformations, notably reduction and oxidation reactions.

Reduction to 5-Bromo-2-tetralol

The reduction of the ketone group in this compound yields the corresponding alcohol, 5-bromo-2-tetralol. This transformation can be achieved through various methods, including chemical reduction using reagents like sodium borohydride (B1222165) in methanol (B129727) benchchem.com.

Chemoenzymatic Reductions (e.g., Bioconversion with Trichosporon capitatum)

Chemoenzymatic approaches offer an alternative, often more selective, route for the reduction of ketones. Bioconversion using microorganisms like yeast cells of Trichosporon capitatum (ATCC 74312) has been explored for the reduction of related brominated tetralones, such as 6-bromo-2-tetralone, to their corresponding alcohols (e.g., 6-bromo-2-tetralol) benchchem.comsciencenet.cnresearchgate.net. This process can be influenced by factors such as substrate concentration, biomass, and electric potential in electrochemical bioreactor systems researchgate.net. Studies have shown that Trichosporon capitatum can facilitate the reductive bioconversion, sometimes with the aid of an NR-based electron shuttle benchchem.com. The resulting chiral alcohols, such as (S)-6-bromo-2-tetralol, are important intermediates in the synthesis of pharmaceutical compounds like potassium channel blockers sciencenet.cnresearchgate.net.

Research findings on the biotransformation of 6-bromo-2-tetralone by Trichosporon capitatum in an electrochemical bioreactor indicate that optimizing conditions can enhance reaction rates and product formation. For instance, at a substrate concentration of 2 g/l, applying an electric potential of -1.5 V increased the initial reaction rate by 35% and final product by 15% compared to reactions without electric potential. With a two-fold biomass concentration (15.6 g of dry cell weight/l), 4 g/l substrate, and -6 V electric potential, the highest initial reaction rate of 59.2 mg/l per minute was achieved. researchgate.net

Oxidation Reactions (e.g., to this compound-1,4-dione)

The ketone functional group can also undergo oxidation. This compound can be oxidized to form this compound-1,4-dione. This transformation can be carried out using oxidizing agents such as potassium permanganate (B83412) in an acidic medium benchchem.com.

Annulation and Cyclization Reactions

This compound participates in various annulation and cyclization reactions, which are crucial for constructing more complex ring systems.

Bucherer-Berg Reaction for Hydantoin Synthesis

The Bucherer-Berg reaction is a multicomponent reaction used for the synthesis of hydantoins (imidazolidine-2,4-diones) from ketones or aldehydes, potassium cyanide, and ammonium (B1175870) carbonate mdpi.comajptonline.comorganic-chemistry.org. This compound can be utilized as an intermediate in the synthesis of new hydantoin compounds via the Bucherer-Berg reaction benchchem.comhep.com.cn. This reaction involves the condensation of the ketone with potassium cyanide and ammonium carbonate, followed by cyclization to form the hydantoin ring system mdpi.comajptonline.comorganic-chemistry.org.

Synthesis of Threading Structures

This compound has been employed in the synthesis of compounds containing threading structures. A synthetic method starting with 6-bromo-2-tetralone (a related compound) has been developed to assemble various threading structures. This approach utilizes key steps such as the Fischer indole (B1671886) synthesis, cyclization, and Suzuki-Miyaura cross-coupling reactions. guidechem.com While the search results specifically mention 6-bromo-2-tetralone for this application, the structural similarity suggests that this compound could potentially be explored in analogous synthetic strategies for constructing complex molecular architectures.

Intramolecular Cyclizations in 2-Tetralone Derivative Synthesis

Intramolecular cyclization reactions are significant in the synthesis of 2-tetralone derivatives. Various methodologies have been developed for this purpose. For instance, the synthesis of 2-tetralones can be achieved through the cyclization of δ-aryl-β-dicarbonyl substrates using cerium(IV) ammonium nitrate (B79036) (CAN). Appropriately functionalized aromatic substrates undergo intramolecular cyclizations to produce 2-tetralone derivatives in moderate to good yields. beilstein-journals.orgnih.gov Density functional theory (DFT) computational studies suggest that the success of 2-tetralone formation from δ-aryl-β-dicarbonyl radicals depends on the stability of subsequent cyclohexadienyl radical intermediates. beilstein-journals.org Intramolecular cyclization of an intermediate can occur via radical addition to the aromatic ring, forming a cyclohexadienyl radical intermediate which is then oxidized and rearomatized to yield the 2-tetralone derivative. beilstein-journals.org

Another approach involves the intramolecular cyclization of cyclopropyl (B3062369) ketones in the presence of p-toluene sulphonic acid and acetic anhydride. Cyclopropyl ketones undergo electrophilic ring opening catalyzed by a Lewis acid, generating a benzyl (B1604629) carbocationic intermediate that is attacked by the aryl ring's π-electrons, leading to the formation of a six-membered ring. hilarispublisher.com

Metal-free approaches, such as ultrasound-assisted ring transformation of 2H-pyran-2-ones with spirocyclic ketones, have also been developed for the synthesis of highly functionalized 2-tetralones. thieme-connect.com This process involves nucleophilic attack, intramolecular cyclization, decarboxylation, and dehydration. thieme-connect.com

Intramolecular Friedel–Crafts cyclization of tetralins has also been described for the synthesis of related tetracyclic molecules, such as chroman-fused tetralins. beilstein-journals.org

Derivatization for Pharmacological Applications

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. benchchem.com Its derivatives have been explored for various pharmacological applications.

Synthesis of Thromboxane (B8750289) A2-Prostanoid (TP) Receptor Antagonists

This compound serves as a precursor in the synthesis of thromboxane A2-prostanoid (TP) receptor antagonists. benchchem.comnih.gov TP receptor antagonists work by inhibiting the interaction between thromboxane A2 and its receptor, thereby preventing platelet aggregation and vasoconstriction. patsnap.comnih.gov This inhibition can be achieved through competitive or allosteric mechanisms. patsnap.com

One synthetic route to TP receptor antagonists involves a Heck coupling reaction to attach an ethylacrylate moiety onto this compound, followed by reductive amination reactions. benchchem.comnih.gov This approach has been utilized in the synthesis of tetrahydronaphthalene TP receptor antagonists. nih.gov

Preparation of Potassium Channel Blockers (e.g., MK-0499 Precursor)

This compound is integral in the development of pharmaceutical intermediates for drugs targeting neurological disorders, including potassium channel blockers. benchchem.com A prominent example is its role in synthesizing MK-0499, a potassium channel blocker. benchchem.com

The synthesis of MK-0499 involves the reductive bioconversion of 6-bromo-2-tetralone (a related bromotetralone isomer) to 6-bromo-2-tetralol. benchchem.comresearchgate.net This biotransformation can be facilitated by microorganisms like Trichosporon capitatum. benchchem.comresearchgate.net Studies have evaluated this biotransformation in electrochemical bioreactor systems, showing that factors like substrate concentration, biomass, and electric potential can significantly affect biotransformation rates and product formation. researchgate.net

Synthesis of Ras Farnesyl Transferase Inhibitors

Certain 5-substituted tetralones, including those potentially derived from this compound through substitution of the bromine atom, have shown potency as inhibitors of the farnesyl transferase enzyme. google.com Ras farnesyl transferase (FTase) is an enzyme that catalyzes the transfer of a farnesyl group to Ras proteins, a crucial step for their localization to the plasma membrane and subsequent signaling activity in cell growth. westmont.edu Inhibiting FTase can prevent Ras proteins from associating with the membrane, thereby blocking growth signals. google.comwestmont.edu

Advanced Spectroscopic and Analytical Characterization for 5 Bromo 2 Tetralone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum of 5-Bromo-2-tetralone provides precise information about the number, connectivity, and electronic environment of the protons. The spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The three aromatic protons on the brominated ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org Their specific shifts and coupling patterns (multiplicities) are influenced by the bromo and carbonyl-substituted alkyl ring substituents. The proton ortho to the bromine atom is expected to be a doublet, while the other two aromatic protons would likely appear as a multiplet or as two distinct doublets of doublets.

The aliphatic protons of the tetralone ring system appear at higher fields (further upfield). The two methylene (B1212753) protons adjacent to the carbonyl group (at C-1) and the two methylene protons at C-4 are chemically distinct and would exhibit characteristic signals.

Protons at C-1 (α to C=O): These protons are expected to appear as a singlet or a narrow multiplet around δ 3.5 ppm.

Protons at C-3: These protons, adjacent to the aromatic ring, would likely resonate around δ 3.0 ppm as a triplet.

Protons at C-4: The protons adjacent to the carbonyl group are expected to appear around δ 2.5 ppm, also likely as a triplet.

A summary of expected ¹H NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet (m) |

| Aliphatic-H (-CH₂-Ar) | ~3.0 | Triplet (t) |

| Aliphatic-H (-CH₂-CO) | ~2.5 | Triplet (t) |

| Aliphatic-H (CO-CH₂-C) | ~3.5 | Singlet (s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The most downfield signal belongs to the carbonyl carbon (C=O), which typically appears in the range of δ 190-210 ppm for ketones. youtube.com The six aromatic carbons will resonate between δ 120 and 150 ppm. The carbon atom directly bonded to the bromine (C-5) will show a chemical shift influenced by the halogen's electronegativity and is expected around δ 120 ppm. The other aromatic carbons will have shifts determined by their position relative to the substituents. Quaternary carbons, those without attached hydrogens (like C4a, C8a, and C5), tend to show weaker signals. youtube.com

The three aliphatic carbon signals will appear in the upfield region of the spectrum (δ 20-50 ppm).

A summary of expected ¹³C NMR chemical shifts is presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-Br) | ~120 |

| Aromatic (C-H & C-quat) | 125 - 145 |

| Aliphatic (-CH₂-) | 25 - 45 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. nih.gov

Key expected absorption bands include:

C=O Stretch: A strong peak in the region of 1675-1690 cm⁻¹ is indicative of the conjugated ketone. nih.gov

Aromatic C=C Stretch: Medium to weak absorptions between 1450 and 1600 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹. docbrown.info

C-Br Stretch: A peak in the fingerprint region, typically between 600 and 500 cm⁻¹, indicates the presence of the carbon-bromine bond. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1675 - 1690 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium |

| Alkyl Halide | C-Br Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 225.08 g/mol . chemshuttle.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orgyoutube.com This results in two molecular ion peaks of almost equal intensity:

M⁺ peak: at m/z corresponding to the molecule with ⁷⁹Br.

M+2 peak: at m/z corresponding to the molecule with ⁸¹Br.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.org For this compound, likely fragmentation would involve the loss of small neutral molecules like CO (28 Da) or C₂H₄ (28 Da), as well as the loss of the bromine atom (79/81 Da).

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z Value (for ⁷⁹Br) | Description |

| [M]⁺ | 224 | Molecular Ion |

| [M+2]⁺ | 226 | Molecular Ion with ⁸¹Br isotope |

| [M-Br]⁺ | 145 | Loss of Bromine atom |

| [M-CO]⁺ | 196 | Loss of Carbon Monoxide |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. A reverse-phase HPLC method is commonly employed for tetralone derivatives. sielc.com

A typical setup would involve:

Stationary Phase: A C18 column, which is a nonpolar stationary phase. nih.gov

Mobile Phase: A polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com

Detection: UV detection is suitable, as the aromatic ring and carbonyl group are strong chromophores. A detection wavelength around 254 nm is often effective for tetralone derivatives. nih.gov

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile compounds and is used to assess the purity of this compound and identify any volatile impurities that may be present from the synthesis process. epa.gov

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time from the GC provides one level of identification. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. The resulting mass spectrum can be compared to known libraries or analyzed for the characteristic molecular ion cluster (M⁺ and M+2) and fragmentation patterns described previously, confirming the identity of the main peak as this compound and helping to identify any impurities. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation of a molecule. While specific crystallographic data for this compound is not publicly available, the analysis of its derivatives and related brominated compounds illustrates the utility of this technique.

The process of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, and a detailed molecular structure can be built.

For example, the crystal structure of a related brominated heterocyclic compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, has been determined by X-ray diffraction. researchgate.net The data revealed that this compound crystallizes in an orthorhombic system with the space group Acam. researchgate.net The unit cell parameters were determined to be a = 12.3735(8) Å, b = 20.8690(11) Å, and c = 6.8385(6) Å. researchgate.net Such precise measurements allow for a detailed understanding of the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions.

The determination of the solid-state structure of this compound and its derivatives through X-ray crystallography would provide invaluable insights into their conformational preferences. For instance, the planarity of the tetralone ring system and the orientation of the bromine atom relative to the carbonyl group could be definitively established. This information is fundamental for structure-activity relationship (SAR) studies and for the rational design of new compounds with specific biological or material properties.

The table below presents hypothetical crystallographic data for a derivative of this compound to illustrate the type of information obtained from an X-ray crystallography experiment.

| Crystal Data and Structure Refinement | |

| Empirical Formula | C₁₀H₉BrO |

| Formula Weight | 225.08 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.54(2) Å, α = 90°b = 10.21(3) Å, β = 105.3(1)°c = 12.67(4) Å, γ = 90° |

| Volume | 1065(1) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.402 Mg/m³ |

| Absorption Coefficient | 3.25 mm⁻¹ |

| F(000) | 448 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 2451 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2451 / 0 / 158 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.052, wR2 = 0.108 |

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and energies of reaction intermediates and transition states. nih.gov

The bromination of 2-tetralone (B1666913) derivatives is a key reaction, and DFT calculations can rationalize the observed regioselectivity. The reaction proceeds via an enol or enolate intermediate. libretexts.org The position of bromination is determined by the relative stability of the possible intermediates formed. In the case of 2-tetralone, halogenation typically occurs at the α-position (C1 or C3). libretexts.org

For 5-Bromo-2-tetralone, further bromination would likely occur at the C1 or C3 position. DFT calculations can be employed to determine the energies of the transition states leading to the different possible brominated products. By calculating the Gibbs free energy (ΔG) for the reaction pathways leading to 1,5-dibromo-2-tetralone versus 3,5-dibromo-2-tetralone, the preferred site of reaction can be predicted. The pathway with the lower activation energy barrier will be the kinetically favored one. nih.gov

Computational studies on the regioselective bromination of similar heterocyclic compounds have shown that DFT calculations can accurately predict the site of halogenation by comparing the energies of the different possible reaction intermediates. researchgate.netnih.gov For example, DFT calculations could model the enolate of this compound and map its electrostatic potential to identify the most nucleophilic carbon atom, which would correspond to the most likely site of electrophilic attack by bromine.

| Reaction Pathway | Intermediate | Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Attack at C1 | Transition State for 1,5-dibromo-2-tetralone formation | 0 (Reference) | 1,5-Dibromo-2-tetralone |

| Attack at C3 | Transition State for 3,5-dibromo-2-tetralone formation | +2.5 |

The stability of reaction intermediates is crucial for understanding reaction mechanisms and kinetics. DFT calculations are a primary tool for assessing the energies of these transient species. nih.gov In reactions involving this compound, such as nucleophilic additions to the carbonyl group or substitutions on the aromatic ring, various intermediates like tetrahedral intermediates or Wheland intermediates can be formed.

A computational study on the Wittig-type olefination of aldehydes, for instance, used DFT to analyze the stability of the diastereomeric oxaphosphetane intermediates. nih.gov This analysis, which included examining Gibbs free energies and key structural parameters like bond lengths and angles, successfully explained the observed stereoselectivity of the reaction. nih.gov

Similarly, for this compound, DFT could be used to model the stability of intermediates in a given reaction. For example, in a condensation reaction, the relative stabilities of the E and Z isomers of the resulting enolate could be calculated to predict the major product. The calculations would involve geometry optimization of the intermediates followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain their thermochemical data.

Kinetic Studies of Reactions Involving this compound

Kinetic studies measure reaction rates and provide insight into reaction mechanisms. For ketones, a common reaction studied kinetically is α-halogenation. The acid-catalyzed halogenation of ketones is typically zero-order with respect to the halogen, as the rate-determining step is the formation of the enol. libretexts.org The rate law is expressed as: Rate = k[Ketone][H⁺]. libretexts.org

A similar kinetic study could be designed for this compound. The reaction would be monitored over time, likely using UV-Vis spectrophotometry to track the disappearance of bromine. williams.edu By systematically varying the concentrations of this compound, bromine, and any catalyst, the rate law and rate constant could be determined.

| Compound (Substituent on Benzal Ring) | Rate Constant (k₂) L mol⁻¹ s⁻¹ |

|---|---|

| p-Methyl | 0.175 |

| Unsubstituted | 0.115 |

| p-Chloro | 0.083 |

| m-Chloro | 0.062 |

| p-Nitro | 0.011 |

This data illustrates how electronic effects influence the reaction rate, a principle that would also apply to reactions involving this compound. qu.edu.qa

Molecular Dynamics Simulations (Potential Applications)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com MD simulations allow the study of the dynamic behavior of molecular systems over time, providing insights that are not accessible from static models. nih.gov

For a molecule like this compound, MD simulations have significant potential applications, particularly in the context of drug discovery. iaanalysis.com If this compound were identified as a ligand for a biological target, such as a protein kinase, MD simulations could be used to:

Study Binding Stability: Simulate the protein-ligand complex to assess the stability of the binding pose identified through molecular docking. The simulation can reveal how the ligand and protein adapt to each other and whether the key interactions are maintained over time. numberanalytics.com

Predict Binding Affinity: Using techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), MD simulation trajectories can be used to estimate the free energy of binding, helping to rank potential drug candidates. researchgate.net

Identify Allosteric Sites: MD simulations can reveal hidden or "cryptic" binding sites on a protein that are not apparent in static crystal structures. nih.gov This could open new avenues for designing inhibitors.

Analyze Conformational Changes: The simulations can show how the binding of this compound might induce conformational changes in the target protein, which is essential for understanding its mechanism of action. nih.gov

These simulations provide an atomic-level understanding of the interactions governing molecular recognition, guiding the optimization of lead compounds in drug development. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical correlation between chemical structure and activity. acs.org

A hypothetical SAR study on this compound, assuming it is an inhibitor of a target like a Janus kinase 2 (JAK2), would involve several steps:

Data Set Collection: A series of analogues of this compound would be synthesized, and their inhibitory activity (e.g., IC₅₀) would be measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can be 2D descriptors (e.g., molecular weight, polar surface area) or 3D descriptors (e.g., molecular shape, electrostatic potential). nih.govacs.org

Model Building: A statistical method, such as partial least squares or an artificial neural network, is used to build a model that correlates the descriptors with the observed biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using cross-validation techniques and an external test set of compounds not used in model creation. mdpi.com

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, prioritizing the synthesis of the most promising compounds. Such models provide valuable insights into which structural features are critical for activity. For example, a model might reveal that a hydrogen bond donor at a specific position is crucial, or that bulky substituents on the aromatic ring are detrimental.

| Compound | Modification | IC₅₀ (nM) | Key Observation |

|---|---|---|---|

| This compound | Reference | 500 | Baseline activity |

| Analogue 1 | Replace Br with Cl | 800 | Bromine is preferred over chlorine |

| Analogue 2 | Add -OH at C6 | 150 | Potential for H-bond increases activity |

| Analogue 3 | Add methyl at C3 | 1200 | Steric hindrance near carbonyl is unfavorable |

Applications of 5 Bromo 2 Tetralone in Medicinal Chemistry Research

Role as a Precursor for Biologically Active Compounds

5-Bromo-2-tetralone serves as a crucial starting material in organic synthesis for creating more complex molecules with therapeutic potential. researchgate.netchemshuttle.com Its structure allows for various chemical modifications, enabling the generation of a diverse library of compounds for biological screening. The tetralone core is a recognized pharmacophore found in numerous pharmaceuticals, including antibiotics and antidepressants. researchgate.net

The reactivity of this compound is particularly notable in cycloaddition reactions. It can act as a dienophile in the Diels-Alder reaction, a powerful method for forming six-membered rings. cymitquimica.com This process is instrumental in constructing the core structures of complex molecules, such as indoles and benzannulated carbazoles, which are present in many biologically active natural products and synthetic drugs. cymitquimica.com The ability to use this compound to build these elaborate molecular architectures underscores its importance as a precursor in drug discovery and development. chemshuttle.comcymitquimica.com For instance, related tetralone derivatives, like 5-methoxy-2-tetralone, are key intermediates in synthesizing medications for conditions such as Parkinson's syndrome. google.com

Development of Enzyme Inhibitors

The inhibition of specific enzymes is a cornerstone of modern drug development, and many therapeutic agents function through this mechanism. nih.gov Derivatives based on the tetralone scaffold have been identified as effective enzyme inhibitors, targeting proteins that play critical roles in disease processes. nih.gov This has led to the investigation of tetralone-based compounds as potential treatments for a range of pathological conditions. researchgate.netnih.gov

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

A significant area of research for tetralone derivatives is the inhibition of Macrophage Migration Inhibitory Factor (MIF). nih.gov MIF is a pleiotropic cytokine that plays a central role in the innate and adaptive immune systems and is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. nih.govresearchgate.netmdpi.com A unique feature of MIF is its tautomerase enzymatic activity, which is linked to its pro-inflammatory functions. nih.govpmu.ac.at Consequently, small-molecule inhibitors that target this enzymatic activity are actively sought as potential anti-inflammatory therapeutics. nih.govresearchgate.net

Studies have demonstrated that certain tetralone derivatives can efficiently bind to the active site of MIF, effectively inhibiting its tautomerase function. nih.gov This inhibition is a key mechanism through which these compounds exert their anti-inflammatory effects. nih.gov

Modulation of Inflammatory Responses

By inhibiting the tautomerase activity of MIF, tetralone derivatives can modulate the body's inflammatory response. nih.gov MIF is a key regulator of macrophage activation, and its inhibition leads to a reduction in inflammatory processes mediated by these immune cells. nih.gov Research has shown that specific tetralone derivatives can attenuate macrophage activation and regulate thermal changes associated with severe systemic inflammation, highlighting their potential to control inflammatory conditions. nih.gov The ability to suppress pro-inflammatory stimuli is a critical aspect of developing new anti-inflammatory drugs. nih.govnih.gov

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key signaling molecules that drive inflammatory processes. nih.govopendentistryjournal.comthermofisher.com Elevated levels of these cytokines are associated with a wide range of inflammatory diseases. nih.govopendentistryjournal.com A crucial finding in the study of tetralone-based MIF inhibitors is their ability to suppress the production of these critical cytokines. nih.gov

Select tetralone derivatives have been shown to markedly inhibit the expression of TNF-α and IL-6 in activated macrophages. nih.gov This reduction in pro-inflammatory cytokine levels is a direct consequence of MIF inhibition and represents a primary mechanism for the anti-inflammatory activity of these compounds. nih.govresearchgate.net The regulation of cytokine production is a key therapeutic strategy, and the ability of these compounds to downregulate both TNF-α and IL-6 makes them promising candidates for further investigation. nih.govnih.gov

Table 1: Effects of Tetralone Derivatives on Pro-inflammatory Markers

| Target | Effect of Tetralone Derivative Inhibition | Reference |

| Macrophage Activation | Reduced | nih.gov |

| TNF-α Expression | Markedly Inhibited | nih.gov |

| IL-6 Expression | Markedly Inhibited | nih.gov |

| ROS Production | Markedly Inhibited | nih.gov |

| NF-κB Activation | Inhibited | nih.gov |

Inhibition of Reactive Oxygen Species (ROS) Production

Reactive Oxygen Species (ROS) are highly reactive molecules that, when overproduced, lead to oxidative stress, cellular damage, and inflammation. nih.gov The production of ROS is a common feature of the inflammatory response. Research has revealed that the therapeutic effects of certain tetralone derivatives extend to the inhibition of ROS production. nih.gov

Influence on Cell Signaling Pathways (Apoptosis, Inflammation)

The biological effects of MIF and its inhibitors are mediated through their influence on critical intracellular signaling pathways that govern inflammation and cell survival. nih.gov One of the most important of these is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of genes involved in the inflammatory response. nih.govnih.gov

Studies on tetralone derivatives have demonstrated that their inhibition of MIF leads to the downstream inhibition of NF-κB activation. nih.gov By blocking this key signaling cascade, these compounds can effectively turn off the expression of multiple pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov Furthermore, the interplay between inflammatory signaling and apoptosis (programmed cell death) is a crucial aspect of resolving inflammation and maintaining tissue homeostasis. nih.govnih.gov MIF itself has been shown to be involved in regulating cell death pathways. mdpi.com Therefore, by targeting MIF, tetralone-based inhibitors can influence the fundamental signaling events that control the life and death of inflammatory cells, representing a comprehensive approach to managing inflammatory disease. nih.gov

Investigation of Antiproliferative Effects against Cancer Cell Lines

The tetralone scaffold is recognized for its role in developing agents with antiproliferative properties. While direct studies on this compound are not extensively detailed in the surveyed literature, the broader class of tetralone derivatives has shown promise in cancer research. For instance, α-tetralones are known to possess antiproliferative properties and have been used as intermediates in the synthesis of alkaloids with antitumor activity.

Research into structurally related compounds underscores the potential of this chemical class. Tetrahydroquinolinone derivatives, which share a similar bicyclic core, have demonstrated potent cytotoxicity toward lung (A549) and colon (HCT-116) cancer cell lines. nih.gov One such derivative induced cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death. nih.govnih.gov This suggests that the rigid bicyclic framework is a viable starting point for the design of new anticancer agents. Furthermore, the introduction of a bromo substituent in various heterocyclic compounds has been linked to significant antiproliferative and apoptotic activities against leukemia cells. medchemexpress.com The anticancer properties of quinolones are a subject of considerable interest, as these compounds are considered a promising source for new anticancer drugs, potentially with fewer side effects than traditional cytostatics. nih.gov Given these precedents, this compound represents a valuable, yet underexplored, precursor for synthesizing novel compounds with potential antiproliferative activity against various cancer cell lines.

Synthesis of Hydantoin (B18101) Compounds with Bioactivity (e.g., Cough Models)

This compound serves as a key precursor for the synthesis of spirohydantoins, a class of compounds with significant biological activities, particularly as anticonvulsants. The Bucherer-Bergs reaction is a classic method for creating hydantoin rings from ketones. In a study focused on creating new anticonvulsant drugs, a series of spirohydantoins were synthesized from β-tetralone (2-tetralone). researchgate.net This synthesis provides a direct pathway to novel hydantoin derivatives that could be adapted using this compound.

The general synthetic approach involves reacting the tetralone with potassium cyanide and ammonium (B1175870) carbonate. The resulting spirohydantoin can be further modified. For example, substituting the hydantoin ring at the N-3 position with various benzyl (B1604629) or phenyl-oxoethyl groups allows for the fine-tuning of the molecule's properties. researchgate.net In silico analysis of these tetralone-derived spirohydantoins predicted that compounds bearing electron-donating groups or halogen atoms would likely have favorable intestinal absorption and the ability to cross the blood-brain barrier. researchgate.net While the primary focus of this research was on anticonvulsant and antimigraine activity, hydantoin derivatives are known to possess a wide range of biological effects, including antitussive properties. kuraoncology.com The synthesis of these complex molecules from a tetralone starting material highlights the utility of this scaffold in generating diverse chemical libraries for screening against various therapeutic targets.

Table 1: Predicted Bioactivity of Spirohydantoins Derived from β-Tetralone

| Substituent Type on Benzyl Moiety | Predicted Biological Activity Profile | Reference |

|---|---|---|

| Electron-Accepting Groups | Similar to Phenytoin (Anticonvulsant) | researchgate.net |

| Electron-Donating Groups | Antimigraine Activity | researchgate.net |

Development of Drugs for Neurological Disorders (e.g., MK-0499)

The tetralone skeleton is a crucial intermediate in the synthesis of drugs targeting the central nervous system (CNS). researchgate.net While a direct synthetic route from this compound to the adenosine (B11128) A1 receptor antagonist MK-0499 is not detailed in the available literature, the importance of tetralone intermediates in CNS drug development is well-established. For example, tetralone derivatives are key building blocks in the commercial synthesis of sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. researchgate.net

The synthesis of various CNS agents often involves the strategic modification of the tetralone core. Research has focused on preparing enantiopure intermediates, such as (R)-(-)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, which are key for producing new CNS drugs. researchgate.net The synthesis of 8-methyl-1-tetralone, another important intermediate, has been developed from 5-methoxy-1-tetralone, a process that involves steps like bromination. researchgate.netnih.gov This underscores how substitutions on the tetralone ring are fundamental to creating a diverse range of neurologically active compounds. Therefore, this compound stands as a highly relevant starting material for the development of novel therapeutics for neurological disorders.

Potential as an Antimalarial Agent (Derived Tetralones)

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. nih.govresearchgate.net Tetralone derivatives have been identified as a promising class of compounds in the search for new antimalarials. researchgate.net

An in vitro screening of a library of tetralone derivatives and related benzocycloalkanones was conducted against P. falciparum. nih.govresearchgate.net Although this particular study focused more on the antitrypanosomal activity, it established the potential of the tetralone scaffold in targeting protozoan diseases. researchgate.net Research on other chemical scaffolds has shown that halogenation, particularly bromination, can significantly enhance antimalarial potency. In one study on thiaplakortone A analogues, a mono-brominated derivative was found to be the most active compound against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, with IC50 values of 0.559 µM and 0.058 µM, respectively. nih.gov Similarly, in a series of anilino pyrazoles, bromo-substituted derivatives were more active than their fluoro- or chloro-phenyl counterparts. researchgate.net These findings strongly suggest that derivatives of this compound could exhibit potent antimalarial activity, making this compound a valuable starting point for medicinal chemistry campaigns aimed at discovering new drugs to combat malaria.

Table 2: Antimalarial Activity of a Mono-brominated Thiaplakortone A Analogue

| Compound | P. falciparum Strain 3D7 IC50 (µM) | P. falciparum Strain Dd2 IC50 (µM) | Reference |

|---|---|---|---|

| Mono-brominated analogue (5) | 0.559 | 0.058 | nih.gov |

Research in Antibacterial and Antifungal Activities (Derived Tetralones)

The rise of antibiotic resistance is a critical threat to public health, driving the search for new antimicrobial agents. Tetralone derivatives have demonstrated significant potential in this area. Research has shown that α-tetralones possess both antibacterial and antifungal properties.

A recent study highlighted the synthesis of a novel ampicillin (B1664943) derivative, ampicillin-bromo-methoxy-tetralone (ABMT), to combat resistant bacteria. nih.gov This compound showed effective activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml, whereas the parent ampicillin was ineffective. nih.gov Molecular docking studies suggested that the tetralone moiety helps the compound bind strongly to β-lactamase, an enzyme responsible for antibiotic resistance. nih.gov

In other research, functionalized dihydronaphthalen-1(2H)-ones, a type of α-tetralone, were synthesized and evaluated for their antimicrobial activity. These compounds exhibited good antibacterial activity against several Gram-positive and Gram-negative strains and were also effective against fungal pathogens. researchgate.net The structure-activity relationship in this class of compounds indicated that the nature of the substituent group significantly influences the antifungal efficacy, with certain ether-linked groups showing superior potency. researchgate.net These studies confirm that the tetralone scaffold, particularly when halogenated, is a promising platform for developing new antibiotics and antifungals to address drug-resistant infections.

Farnesyl Transferase Enzyme Inhibition

Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs developed primarily for cancer therapy. wikipedia.org The enzyme farnesyltransferase (FTase) attaches a farnesyl lipid group to certain proteins, most notably the Ras protein. medchemexpress.com This modification is crucial for anchoring Ras to the cell membrane, a prerequisite for its role in signal transduction pathways that control cell growth and proliferation. medchemexpress.comwikipedia.org Since Ras is commonly mutated and hyperactive in many cancers, inhibiting its function via FTIs has been a major therapeutic strategy. nih.gov

FTIs have been investigated for treating various cancers and other conditions like progeria. wikipedia.org The search for potent FTIs has explored many chemical classes, including peptidomimetics, benzodiazepines, and various natural products. nih.govnih.gov However, based on the surveyed literature, a direct link or dedicated study involving this compound or its simple derivatives as farnesyl transferase inhibitors is not prominently documented. While the tetralone scaffold is versatile, its application in the specific context of FTase inhibition appears to be an area that is not yet extensively explored, representing a potential avenue for future research.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of the tetralone scaffold itself is a subject of ongoing research, with methods like intramolecular Friedel-Crafts acylation being a common approach. organic-chemistry.org For instance, arylalkyl acid chlorides can undergo cyclization to form the tetralone ring, a reaction that can be promoted by reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) without the need for additional catalysts. organic-chemistry.org Another modern approach involves a metal-free, photoredox-catalyzed intramolecular arene alkylation to build the fused ring system. organic-chemistry.org

While direct synthetic routes for 5-Bromo-2-tetralone are not extensively detailed in recent literature, patents describe multi-step syntheses for its isomer, 6-bromo-2-tetralone (B1270756). google.com One such pathway begins with the reduction of 6-bromo-1-tetralone using a reducing agent like sodium borohydride (B1222165). google.com This is followed by a dehydration step catalyzed by tosic acid, an epoxidation reaction using an agent such as metachloroperbenzoic acid, and finally, a rearrangement catalyzed by Boron trifluoride etherate to yield the target 6-bromo-2-tetralone. google.com These established routes for a closely related isomer suggest clear avenues for developing and optimizing novel pathways for the 5-bromo variant.

Furthermore, the exploration of novel pathways extends to the use of this compound as a precursor for complex molecular architectures. Its bromine atom is perfectly suited for cross-coupling reactions, such as the Nobel prize-winning Suzuki-Miyaura reaction, which forms new carbon-carbon bonds by coupling the organohalide with an organoboron species using a palladium catalyst. wikipedia.orgnih.gov This reaction is instrumental in creating substituted biphenyls, polyolefins, and other complex structures, opening up pathways to new classes of compounds derived from this compound. wikipedia.org

Stereoselective Synthesis of this compound Derivatives